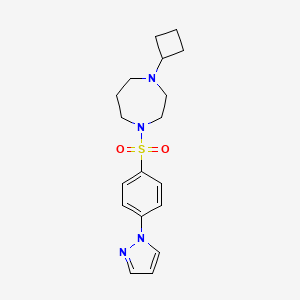
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound. However, there are some related compounds such as “(4-(1H-Pyrazol-1-yl)phenyl)boronic acid” and “4-(1H-Pyrazol-1-ylsulfonyl)phenylboronic acid” which have been studied12.
Synthesis Analysis
The synthesis of this compound is not directly available in the literature. However, the synthesis of related compounds might provide some insights. For instance, the synthesis of “(4-(1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid” has been reported2. The synthesis of these related compounds might involve similar chemical reactions and techniques.Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, the molecular structure of related compounds such as “4-(1H-Pyrazol-1-yl)phenylboronic acid” has been reported3. The molecular formula of this related compound is CHBNO with an average mass of 187.991 Da and a monoisotopic mass of 188.075714 Da3.Chemical Reactions Analysis
The specific chemical reactions involving “1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane” are not directly available in the literature. However, the chemical reactions of related compounds might provide some insights2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available. However, the properties of related compounds such as “4-(1H-Pyrazol-1-ylsulfonyl)phenyl)boronic acid” have been reported2. This related compound has a molecular weight of 252.06, and it is a solid at room temperature2.科学的研究の応用
1. Cycloaddition Reactions and Synthesis of Cyclopropanes
The addition of diazomethane and diazoethane to certain sulfonyl-containing compounds has been explored for synthesizing optically pure cyclopropanes. These reactions exhibit pi-facial selectivity and can be influenced by the presence of certain catalysts, leading to inversion of selectivity. This method provides a pathway for creating optically pure cyclopropane derivatives from sulfonyl pyrazolines, which are significant in synthesizing compounds with potential medicinal properties (Cruz et al., 2009).
2. Synthesis of Diazepane and Diazocane Systems
Research into the synthesis of diazepane or diazocane systems involves a two-step approach, starting with a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This process yields 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones, highlighting the versatility of sulfonyl-containing compounds in synthesizing complex nitrogen-containing rings (Banfi et al., 2007).
3. Antioxidant Activity of Sulfonyl Compounds
A study on the synthesis and antioxidant activity of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) demonstrated that these compounds show significant radical scavenging activity. The presence of methoxy substituents on the aromatic ring was found to enhance the antioxidant activity, indicating the potential of sulfonyl-containing compounds in developing antioxidant agents (Lavanya et al., 2014).
4. Cycloaddition of Diazomethane with Sulfonyl-Activated Double Bonds
The reaction of diazomethane with α,β-unsaturated sulfones has been studied, producing 1- or 2-pyrazolines depending on the reaction conditions. This research highlights the chemical behavior of sulfones in cycloaddition reactions, which is crucial for synthesizing various pyrazoline derivatives with potential applications in medicinal chemistry and material science (Helder et al., 1973).
Safety And Hazards
The safety and hazards of this compound are not directly available. However, the safety information of related compounds such as “4-(1H-Pyrazol-1-ylsulfonyl)phenyl)boronic acid” has been reported2. This related compound has hazard statements H302-H315-H319-H335 and precautionary statements P261-P264-P270-P271-P280-P301+P312+P330-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P5012.
将来の方向性
The future directions for the study of this compound are not directly available in the literature. However, the study of related compounds such as “4-(1H-Pyrazol-1-yl)benzenesulfonamides” has shown potential in the treatment of leishmaniasis, a neglected disease4. This suggests that the compound “1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane” might also have potential therapeutic applications, which could be a direction for future research.
特性
IUPAC Name |
1-cyclobutyl-4-(4-pyrazol-1-ylphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c23-25(24,18-8-6-17(7-9-18)22-13-2-10-19-22)21-12-3-11-20(14-15-21)16-4-1-5-16/h2,6-10,13,16H,1,3-5,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHGDQRKRRJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

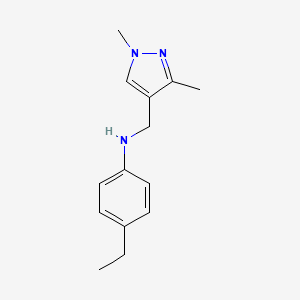
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)
![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)
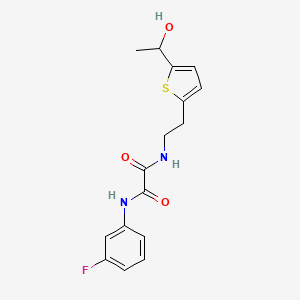
![N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2955817.png)
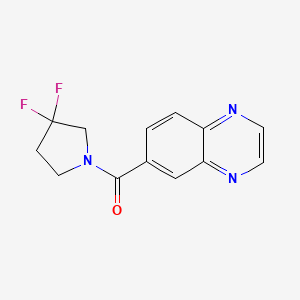
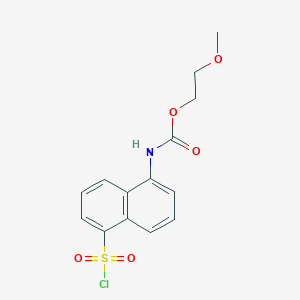
![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)
![N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2955822.png)
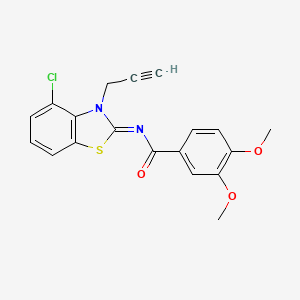
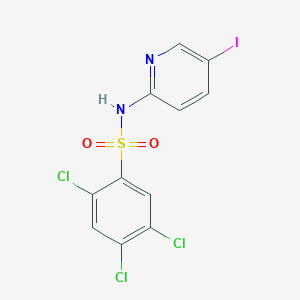
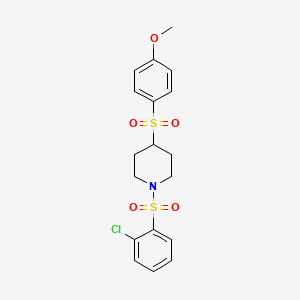
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2955829.png)